molecular formula C24H24BrN3O4S B2989667 N-[3-({[3-(acetylamino)benzyl][(4-bromophenyl)sulfonyl]amino}methyl)phenyl]acetamide CAS No. 866155-46-6

N-[3-({[3-(acetylamino)benzyl][(4-bromophenyl)sulfonyl]amino}methyl)phenyl]acetamide

Cat. No.: B2989667
CAS No.: 866155-46-6
M. Wt: 530.44
InChI Key: KNRGUKOCWPXGGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-({[3-(Acetylamino)benzyl][(4-Bromophenyl)sulfonyl]amino}methyl)phenyl]acetamide is a sulfonamide-acetamide hybrid compound characterized by a central phenyl core substituted with a 4-bromophenylsulfonyl group and a 3-(acetylamino)benzyl moiety.

Properties

IUPAC Name

N-[3-[[(3-acetamidophenyl)methyl-(4-bromophenyl)sulfonylamino]methyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24BrN3O4S/c1-17(29)26-22-7-3-5-19(13-22)15-28(33(31,32)24-11-9-21(25)10-12-24)16-20-6-4-8-23(14-20)27-18(2)30/h3-14H,15-16H2,1-2H3,(H,26,29)(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNRGUKOCWPXGGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC(=C1)CN(CC2=CC(=CC=C2)NC(=O)C)S(=O)(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24BrN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

530.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[3-({[3-(acetylamino)benzyl][(4-bromophenyl)sulfonyl]amino}methyl)phenyl]acetamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

  • Chemical Name : this compound
  • Molecular Formula : C24H24BrN3O4S
  • Molecular Weight : 530.43 g/mol
  • CAS Number : [Not provided]

The compound features a sulfonamide linkage, which is known for its biological activity, particularly in antimicrobial and anticancer applications.

Antimicrobial Activity

Research indicates that compounds with similar structural motifs exhibit notable antimicrobial properties. For instance, studies have shown that derivatives containing sulfonamide groups can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism often involves the disruption of bacterial lipid biosynthesis, leading to cell death .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameActivity TypeTarget OrganismsReference
Compound D1AntibacterialE. coli, S. aureus
Compound D2AntifungalC. albicans
Compound D3AntimicrobialVarious

Anticancer Activity

The compound's potential as an anticancer agent has been explored through various in vitro assays. For example, related compounds have been tested against estrogen receptor-positive human breast adenocarcinoma cell lines (MCF7), where they demonstrated significant cytotoxicity. The sulfonamide moiety is believed to play a crucial role in its mechanism of action against cancer cells .

Table 2: Anticancer Activity of Related Compounds

Compound NameCancer TypeIC50 (µM)Reference
Compound D6Breast Cancer (MCF7)15
Compound D7Breast Cancer (MCF7)10

Synthesis and Molecular Docking Studies

The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. The molecular docking studies conducted using software like Schrodinger have provided insights into the binding interactions of this compound with target proteins, further elucidating its potential therapeutic applications .

Case Studies and Research Findings

  • Case Study on Antimicrobial Efficacy :
    A study evaluated the antimicrobial efficacy of several sulfonamide derivatives, including those structurally similar to this compound. Results indicated that certain derivatives exhibited a minimum inhibitory concentration (MIC) below 50 µg/mL against resistant bacterial strains, highlighting their potential use in treating infections caused by multi-drug resistant organisms.
  • Anticancer Screening :
    In a separate study focused on anticancer activity, compounds were screened against various cancer cell lines. Results showed that specific analogs demonstrated an IC50 value significantly lower than standard chemotherapeutic agents, suggesting a promising avenue for further development.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Sulfonamide-Acetamide Derivatives

The target compound shares a sulfonamide-acetamide scaffold with several analogs, differing primarily in substituent groups. Key comparisons include:

Compound Name Substituents Melting Point (°C) Key Structural Features Reference
Target Compound 4-Bromophenylsulfonyl, 3-(acetylamino)benzyl Not reported Bromine enhances electronegativity; benzyl-acetamide increases steric hindrance.
2-{[(4-Bromophenyl)sulfonyl]amino}-N-(4-methylbenzyl)acetamide (CAS 664316-16-9) 4-Methylbenzyl instead of 3-(acetylamino)benzyl Not reported Reduced hydrogen-bonding capacity due to methyl substitution.
N-{3-[([3-(Acetylamino)benzyl]{[2-(Trifluoromethyl)phenyl]sulfonyl}amino)methyl]phenyl}acetamide 2-Trifluoromethylphenylsulfonyl instead of 4-bromophenylsulfonyl Not reported CF₃ group increases hydrophobicity and electron-withdrawing effects.
N-[4-(4-Methoxybenzenesulfonamido)phenyl]acetamide 4-Methoxyphenylsulfonyl Not reported Methoxy group improves solubility but reduces electrophilic reactivity.

Key Observations :

  • Steric Considerations: The 3-(acetylamino)benzyl group introduces greater steric bulk compared to simpler benzyl or methylbenzyl substituents, which may influence binding pocket accessibility .
Structural Analogues with Bromophenyl Motifs

Compounds containing bromophenyl groups exhibit distinct crystallographic and synthetic properties:

Compound Name Dihedral Angle (Phenyl vs. Acetamide) Bond Length (C-Br) Synthesis Yield (%) Reference
Target Compound Not reported ~1.89 Å (expected) Not reported
2-(4-Bromophenyl)-N-(3,4-difluorophenyl)acetamide (C14H10BrF2NO) 66.4° (phenyl vs. acetamide) 1.8907 Å 72%
N-(4-Bromophenyl)acetamide 40.0° (phenyl vs. acetamide) 1.91 Å Not reported

Key Observations :

  • Crystal Packing : The dihedral angle between the bromophenyl and acetamide groups in related compounds (e.g., 66.4° in ) suggests conformational flexibility, which may impact crystallinity and solubility.
  • Bond Length Consistency : The C-Br bond length (~1.89–1.91 Å) remains consistent across bromophenyl derivatives, indicating minimal electronic perturbation from adjacent functional groups .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.